molecular formula C18H13FN4O B2672167 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1037194-34-5

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B2672167
CAS No.: 1037194-34-5
M. Wt: 320.327
InChI Key: YNOOSZKZSPRTSN-UHFFFAOYSA-N
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Description

“5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Formation of the oxadiazole ring: This can be done by cyclization of a suitable precursor, such as a hydrazide or amidoxime, with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of “5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” depends on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazoles and pyrazoles with various substituents. Examples include:

  • 3-(4-fluorophenyl)-1,2,4-oxadiazole
  • 5-(4-methylphenyl)-1H-pyrazole
  • 3-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of “5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

CAS No.

1037194-34-5

Molecular Formula

C18H13FN4O

Molecular Weight

320.327

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O/c1-11-2-4-13(5-3-11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

YNOOSZKZSPRTSN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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